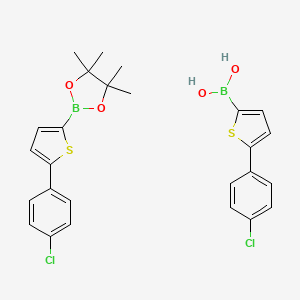

![molecular formula C10H16ClNO B2923901 2-[(4-Methylbenzyl)amino]ethanol hydrochloride CAS No. 856377-95-2](/img/structure/B2923901.png)

2-[(4-Methylbenzyl)amino]ethanol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

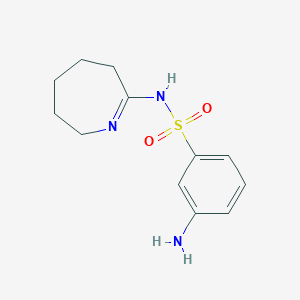

“2-[(4-Methylbenzyl)amino]ethanol hydrochloride” is a chemical compound with the CAS Number: 856377-95-2 . It has a molecular weight of 201.7 and its IUPAC name is 2-[(4-methylbenzyl)amino]ethanol hydrochloride . It is a solid at room temperature .

Synthesis Analysis

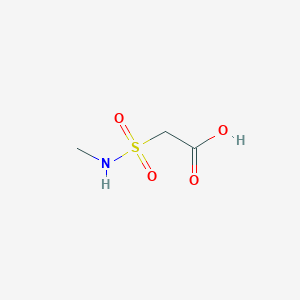

While specific synthesis methods for “2-[(4-Methylbenzyl)amino]ethanol hydrochloride” were not found, benzylic amines can be synthesized by amination (arylation) of aromatic aldehydes . This process involves decarboxylative transamination under mild conditions . Other methods include the N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology .Molecular Structure Analysis

The linear formula of “2-[(4-Methylbenzyl)amino]ethanol hydrochloride” is C10H15NO.ClH . The InChI code is 1S/C10H15NO.ClH/c1-9-2-4-10(5-3-9)8-11-6-7-12;/h2-5,11-12H,6-8H2,1H3;1H .Physical And Chemical Properties Analysis

“2-[(4-Methylbenzyl)amino]ethanol hydrochloride” is a solid at room temperature . It has a molecular weight of 201.7 .Applications De Recherche Scientifique

Synthetic Methodologies and Applications

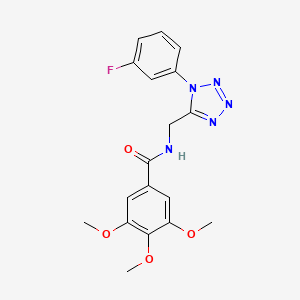

Protecting Groups and Synthesis Techniques : A study highlighted the use of 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids, showcasing its utility in synthetic chemistry for the hydrolysis of esters obtained from the coupling of this alcohol with acids. The process demonstrates compatibility with several functional groups vulnerable to reductive debenzylation, illustrating the chemical's potential in facilitating complex organic syntheses (Yoo, Kim Hye, & Kyu, 1990).

Catalysis and Polymer Synthesis : Research on the use of commercial aminoalcohols for initiating ring-opening polymerization without the need for protecting hydroxyl groups underscores the versatility of such compounds in polymer science. This study opens avenues for the synthesis of telechelic and block copolymers, demonstrating the potential of aminoalcohols in materials science and engineering (Bakkali-Hassani et al., 2018).

Materials Science and Engineering

- Metal-Organic Frameworks (MOFs) and Catalysis : A study discussed the synthesis of oxorhenium(V) complexes incorporating chelated monoanionic and dianionic ligands. These complexes have implications in catalysis and materials chemistry, offering insights into the design of new catalytic systems with potential applications in organic synthesis and industrial processes (Mondal et al., 2004).

Pharmacological Studies and Drug Synthesis

- Drug Design and Synthesis : The synthesis and characterization of compounds for potential pharmacological applications have been a significant area of research. For instance, studies on Schiff bases and their metal complexes highlight the ongoing efforts to explore new compounds for therapeutic purposes. These studies provide foundational knowledge for drug design, emphasizing the importance of structural modification and complex formation in developing new pharmacologically active agents (Tabatabaee et al., 2009).

Propriétés

IUPAC Name |

2-[(4-methylphenyl)methylamino]ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-9-2-4-10(5-3-9)8-11-6-7-12;/h2-5,11-12H,6-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHABCZHSVDHCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCCO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methylbenzyl)amino]ethanol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6-fluoro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B2923820.png)

![2-Amino-6-(3-methylbenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2923823.png)

![1-(4-(Pyrrolidin-1-ylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2923826.png)

![N-(4-methoxybenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2923828.png)

![3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione](/img/structure/B2923829.png)

![Ethyl 6-methyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2923837.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)quinoline-2-carboxamide](/img/structure/B2923841.png)